Calcium Influx and Phospholipase A2 Activation: 20-Fold Higher Potency than Mastoparan
In direct head-to-head comparison, melittin stimulates calcium influx in rat pheochromocytoma PC12 cells approximately 20-fold more potently than mastoparan, the wasp venom analog [1]. Furthermore, melittin uniquely activates phospholipase A2 to release arachidonic acid, with maximal stimulation occurring at 2–5 μg/mL, whereas mastoparan has no effect on arachidonic acid release [1]. This functional divergence is mechanistically significant for research applications requiring specific activation of calcium-dependent or arachidonic acid-mediated pathways.
| Evidence Dimension | Calcium influx stimulation potency |
|---|---|
| Target Compound Data | Melittin: ~20-fold more potent (relative potency) |
| Comparator Or Baseline | Mastoparan: baseline reference |
| Quantified Difference | Approximately 20-fold greater potency for melittin |
| Conditions | Rat pheochromocytoma PC12 cells, in vitro |
Why This Matters
Researchers requiring potent activation of calcium influx and phospholipase A2-mediated arachidonic acid release must use melittin rather than mastoparan, as the latter lacks PLA2-activating capacity.
- [1] Choi OH, Padgett WL, Daly JW. Effects of the amphiphilic peptides melittin and mastoparan on calcium influx, phosphoinositide breakdown and arachidonic acid release in rat pheochromocytoma PC12 cells. J Pharmacol Exp Ther. 1992 Jan;260(1):369-75. PMID: 1309880. View Source
